molecular formula C10H8ClN3 B599265 6-(2-Chlorophenyl)pyrazin-2-amine CAS No. 1224741-03-0

6-(2-Chlorophenyl)pyrazin-2-amine

Cat. No.: B599265
CAS No.: 1224741-03-0
M. Wt: 205.645
InChI Key: LDDYPTSIYZBGIJ-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)pyrazin-2-amine is an organic compound with the molecular formula C10H8ClN3. It is a member of the pyrazine family, characterized by a pyrazine ring substituted with a 2-chlorophenyl group at the 6-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)pyrazin-2-amine typically involves the reaction of 2-chloropyrazine with an appropriate amine. One common method is the nucleophilic substitution reaction where 2-chloropyrazine is treated with 2-chloroaniline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or antagonist, binding to the active site of enzymes or receptors and blocking their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects in conditions such as inflammation and neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chlorophenyl)pyrazin-2-amine is unique due to the presence of both the pyrazine ring and the 2-chlorophenyl group, which confer distinct electronic and steric properties. These features make it a versatile building block in synthetic chemistry and a valuable compound in medicinal research .

Properties

IUPAC Name

6-(2-chlorophenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-13-6-10(12)14-9/h1-6H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDYPTSIYZBGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734912
Record name 6-(2-Chlorophenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224741-03-0
Record name 6-(2-Chlorophenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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